1-METHYLTRYPTAMINE discovery and first synthesis
1-METHYLTRYPTAMINE discovery and first synthesis
An In-depth Technical Guide to the Discovery and First Synthesis of 1-Methyltryptamine
Executive Summary
This guide provides a detailed technical account of the first synthesis of 1-methyltryptamine, a methylated derivative of the indole alkaloid tryptamine. The narrative is grounded in the seminal 1931 publication by Canadian chemist Richard H. F. Manske, who, amidst a broader investigation into methyltryptamines, implicitly established the synthesis of this specific isomer. While the paper's primary focus was on the synthesis of N-methylated tryptamines, it also detailed the use of 1-methyltryptamine as a precursor for the synthesis of carboline derivatives, thereby documenting its creation. This whitepaper deconstructs the historical context, explains the causal chemistry behind the synthetic choices of the era, presents a detailed experimental protocol for a key derivative synthesis that validates the existence of the core compound, and visualizes the logical and chemical workflows.
Part 1: The Historical Context and Seminal Discovery
In the early 20th century, the field of organic chemistry was deeply engaged in the isolation and structural elucidation of natural alkaloids. The indole nucleus, a core component of the amino acid tryptophan, was recognized as a fundamental building block for many biologically active compounds. The parent compound, tryptamine, and its derivatives were of significant interest.
The definitive discovery and first synthesis of 1-methyltryptamine—where the methyl group is attached to the nitrogen atom of the indole ring rather than the ethylamine side chain—is documented in a 1931 paper by Richard H. F. Manske titled, "A Synthesis of the Methyltryptamines and Some Derivatives".[1][2][3][4] Published in the Canadian Journal of Research, this work was a systematic exploration driven by the need to synthesize and characterize various methylated tryptamines, partly due to the presence of the N-methyltryptamine moiety in the complex alkaloid calycanthine.[3][5] While Manske's paper is more widely cited for the first-ever synthesis of N,N-dimethyltryptamine (DMT), it also contains the first description of reactions involving 1-methyltryptamine, confirming its synthesis as part of the same comprehensive study.[1][5][6][7]
Part 2: The First Chemical Synthesis: A Technical Deconstruction (Manske, 1931)
Manske's 1931 paper does not provide a dedicated "Experimental" section for the synthesis of 1-methyltryptamine itself. Instead, its existence and availability in his laboratory are proven by its use as a starting material for subsequent reactions. The synthesis of derivatives like 3-(β-Phthalimidoethyl)-1-methylindol served as a method of purification and characterization for the "crude" 1-methyltryptamine, a common practice in an era before widespread use of chromatography and spectroscopy.[8]
Logical Workflow of Discovery and Validation
The workflow illustrates that the synthesis of the parent compound is validated through the successful synthesis and characterization of its derivatives, a standard approach for chemical discovery in the early 20th century.
Inferred Synthesis of 1-Methyltryptamine
The most chemically sound method available to Manske for the synthesis of 1-methyltryptamine would have involved the N-methylation of an appropriate indole precursor. This typically involves treating the sodium or potassium salt of the indole with a methylating agent like methyl iodide or dimethyl sulfate. Given that Manske was preparing a variety of methylated tryptamines, it is highly probable that he produced 1-methyltryptamine via direct methylation of a tryptamine salt, where reaction conditions could be tuned to favor methylation on the indole nitrogen over the side-chain nitrogen.
Experimental Protocol: Synthesis of 3-(β-Phthalimidoethyl)-1-methylindol
This protocol, adapted directly from Manske's 1931 publication, describes a validation synthesis. The reaction of the crude amine with phthalic acid to form a stable, crystalline phthalimide derivative was a robust method for purification and characterization.[8]
Objective: To purify and characterize crude 1-methyltryptamine by converting it into its crystalline phthalimido derivative.
Materials:
-
Crude 1-methyltryptamine (7 g)
-
Phthalic acid (12.5 g)
-
Ethyl alcohol (100 cc)
-
Acetone
Procedure:
-
Reaction Setup: A mixture of 7 g of crude 1-methyltryptamine and 12.5 g of phthalic acid was placed in a suitable reaction vessel.
-
Thermal Reaction: The mixture was heated slowly in an oil bath to a temperature of 230°C.
-
Causality: At this high temperature, phthalic acid dehydrates to form phthalic anhydride in situ. The primary amine of 1-methyltryptamine then nucleophilically attacks the anhydride, leading to the formation of a phthalamic acid intermediate, which subsequently cyclizes and dehydrates to form the stable phthalimide. This is a variation of the Gabriel synthesis.
-
-
Workup and Isolation: The reaction mixture was allowed to cool slightly. 100 cc of boiling ethyl alcohol was added, and the resulting solid was broken up with a glass rod.
-
Purification: The alcoholic suspension was heated under reflux for one hour. The mixture was then cooled, and the solid product was isolated by filtration. The collected solid was washed with cold alcohol.
-
Trustworthiness: This step serves to dissolve unreacted starting materials and more soluble impurities, leaving behind the less soluble phthalimide product. The yield reported was 10 g.
-
-
Recrystallization: A small amount of the product was further purified for analysis by dissolving it in a large volume of hot acetone and then rapidly evaporating the filtered solution to induce crystallization.
Chemical Transformation: Formation of the Phthalimide Derivative
This diagram illustrates the key reaction described in the protocol, where 1-methyltryptamine is condensed with phthalic acid (which forms phthalic anhydride in situ) to yield the characterized derivative.
Part 3: Characterization and Validation (circa 1931)
In the absence of modern spectroscopic techniques like NMR or Mass Spectrometry, characterization relied on physical properties and elemental analysis. Manske's work confirms the identity of his synthesized compounds by preparing multiple derivatives and determining their sharp melting points. For instance, after preparing benzoyl-1-methyltryptamine, he converted it into 1-methyl-2-phenyl-3-carboline, which was characterized as colorless crystals with a sharp melting point of 94°C.[8]
| Compound / Derivative | Reported Property | Source |
| 1-Methyl-2-phenyl-3-carboline | Colorless crystals, M.P. 94°C | Manske, 1931[8] |
| 1-Methyl-2-phenyl-3-carboline Picrate | Insoluble in water, sparingly soluble in hot alcohol, M.P. 234°C | Manske, 1931[8] |
| 1-Methyl-2-phenyl-dihydro-carboline HCl | Very soluble in water/alcohol, M.P. 278°C | Manske, 1931[8] |
The elemental analysis reported for these derivatives provided the ultimate proof of their elemental composition, and by extension, the structure of the parent 1-methyltryptamine from which they were derived.[8]
Part 4: Significance and Legacy
The 1931 paper by Richard Manske represents a cornerstone in the synthetic chemistry of tryptamines. By systematically preparing and characterizing a series of N-methylated and ring-methylated tryptamines, including 1-methyltryptamine, he laid the essential groundwork for future research. This work provided the first reliable synthetic access to these compounds, enabling subsequent investigations into their chemical and biological properties. While much of the later pharmacological focus would fall on N,N-dimethyltryptamine (DMT), the initial, comprehensive synthesis of the entire family of simple methyltryptamines was the critical first step that opened the door to the modern era of psychedelic science and indole alkaloid research.
References
-
Manske, R.H.F. (1931). A Synthesis of the Methyltryptamines and Some Derivatives. Canadian Journal of Research, 5(5), 592-600.
-
Manske, R.H.F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian journal of research, 5, 592-600.
-
Manske, R.H.F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research, 5(5), 592-600.
-
Various Authors. (2024). A synthesis of the methyltryptamines and some derivatives. ResearchGate.
-
Manske, R.H.F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. files.shroomery.org.
-
Greer, A. et al. (2024). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. MDPI.
-
Manske, R.H.F. (1931). THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Porta Sophia.
-
Various Authors. (2024). Research about DMT and ayahuasca. ResearchGate.
-
Riba, J. (2003). HUMAN PHARMACOLOGY OF AYAHUASCA. Universitat Autònoma de Barcelona Depósito Digital de Documentos.
-
Cozzi, N.V. (2011). References: continued... - Dimethyltryptamine: Possible Endogenous Ligand of the Sigma-1 Receptor? acnp.org.
Sources
- 1. MAPS - Psychedelic Bibliography [bibliography.maps.org]
- 2. [PDF] A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ddd.uab.cat [ddd.uab.cat]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. samorini.it [samorini.it]
